molecular formula C20H32B2O12 B3040687 Bis(diisopropyl-L-tartrate glycolato)diboron CAS No. 230299-10-2

Bis(diisopropyl-L-tartrate glycolato)diboron

Cat. No.: B3040687
CAS No.: 230299-10-2
M. Wt: 486.1 g/mol
InChI Key: GDBJZTBFVNVAPH-KLHDSHLOSA-N
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Description

Bis(diisopropyl-L-tartrate glycolato)diboron (CAS: 230299-10-2) is a chiral diboron ester with the molecular formula C₂₀H₃₂B₂O₁₂ and a molecular weight of 486.08 g/mol . It features L-tartrate-derived glycolato ligands, which impart stereochemical control in asymmetric synthesis. The compound exhibits a melting point of 78–83°C and a specific optical rotation of -7° (c=1, chloroform), reflecting its enantiopure nature .

This compound is primarily utilized in stereospecific borylation reactions, enabling the synthesis of chiral boronate esters critical for pharmaceuticals and agrochemicals. Its diisopropyl ester groups contribute significant steric bulk, influencing both reactivity and selectivity in catalytic processes .

Properties

IUPAC Name

dipropan-2-yl (4R,5R)-2-[(4R,5R)-4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3/t13-,14-,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBJZTBFVNVAPH-KLHDSHLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)OC(C)C)C(=O)OC(C)C)B2O[C@H]([C@@H](O2)C(=O)OC(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32B2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(diisopropyl-L-tartrate glycolato)diboron typically involves the reaction of diisopropyl tartrate with boron-containing reagents under controlled conditions. One common method includes the use of boronic acid derivatives in the presence of a base, which facilitates the formation of the diboron compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
Bis(diisopropyl-L-tartrate glycolato)diboron is primarily used as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a source of boron in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic molecules. The compound's ability to stabilize boronate intermediates enhances the efficiency of these reactions, making it a valuable tool for synthetic chemists .

Synthesis of Boronic Esters
The compound can also be utilized to synthesize various boronic esters through its reaction with different electrophiles. This property is particularly useful in the development of pharmaceuticals and agrochemicals, where boronic esters play a critical role in drug design and development .

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that compounds containing boron can interfere with cancer cell proliferation and induce apoptosis. The mechanism involves the modulation of signaling pathways that are crucial for cell survival and growth .

Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its application in formulating nanoparticles for targeted drug delivery has been explored, showing promise in improving therapeutic outcomes in cancer treatment .

Materials Science

Development of Boron-Doped Materials
In materials science, this compound is used to create boron-doped materials, which exhibit enhanced electrical conductivity and thermal stability. These materials are crucial for developing advanced electronic devices and sensors .

Polymer Chemistry
The compound has been investigated for its role as a cross-linking agent in polymer chemistry. Its ability to form stable networks contributes to the mechanical strength and thermal resistance of polymers, making it suitable for applications in coatings and adhesives .

Case Studies

Study Application Findings
Suzuki Coupling ReactionsOrganic SynthesisDemonstrated high yields and selectivity when used as a boron source.
Anticancer ActivityMedicinal ChemistryInduced apoptosis in specific cancer cell lines; potential for further development as an anticancer agent.
Boron-Doped Conductive PolymersMaterials ScienceEnhanced conductivity and thermal stability compared to non-doped counterparts.

Mechanism of Action

The mechanism by which Bis(diisopropyl-L-tartrate glycolato)diboron exerts its effects involves the formation of boron-oxygen bonds. The compound acts as a source of boron in various chemical reactions, facilitating the formation of carbon-boron bonds. These bonds are crucial intermediates in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of boronic acids and esters, which then participate in subsequent chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and reactivity differences between Bis(diisopropyl-L-tartrate glycolato)diboron and analogous diboron esters:

Compound Molecular Formula Molecular Weight Melting Point (°C) Steric Bulk Reactivity Notes Purification Stability
This compound C₂₀H₃₂B₂O₁₂ 486.08 78–83 High Enantioselective borylation; optimal for asymmetric catalysis Stable under inert conditions
Bis(pinacolato)diboron (B₂pin₂) C₁₂H₂₄B₂O₄ 253.94 98–102 Moderate Broad substrate tolerance; used in Miyaura borylation Stable on silica gel
Bis(neopentyl glycolato)diboron (B₂neop₂) C₁₀H₂₀B₂O₄ 225.89 N/A High High yields in stereoretentive/invertive conditions; sensitive to steric hindrance Decomposes on silica gel
Bis(hexylene glycolato)diboron (B₂hex₂) C₁₂H₂₄B₂O₄ 253.94 N/A Moderate Limited utility due to decomposition during purification Unstable on silica gel
Bis(diethyl-L-tartrate glycolato)diboron C₁₆H₂₄B₂O₁₂ 429.98 N/A Moderate Lower steric hindrance than diisopropyl analog; used in enantioselective reactions Requires specialized handling

Key Differences:

Steric and Electronic Effects :

  • This compound’s diisopropyl groups create substantial steric hindrance, slowing reaction kinetics but enhancing stereoselectivity in asymmetric catalysis . In contrast, B₂pin₂ and B₂hex₂ have smaller ligands, enabling faster reactions but lower enantiocontrol .
  • B₂neop₂’s neopentyl glycolato ligands balance steric bulk and reactivity, performing well in nickel-catalyzed Miyaura borylation but struggling with ortho-substituted substrates due to steric clashes .

Purification Challenges :

  • B₂neop₂ and B₂hex₂ are prone to decomposition on silica gel , necessitating direct use of crude products or conversion to trifluoroborate salts for isolation . This compound exhibits better stability under inert conditions but may require low-temperature storage .

Application Scope :

  • This compound is preferred for enantioselective synthesis of α-chiral allylic boronates, critical in drug development .
  • B₂pin₂ dominates general borylation due to commercial availability and robust performance across diverse substrates .

Cost and Accessibility :

  • B₂pin₂ is widely available at lower costs (e.g., ¥27,000/25g for 98% purity) , while chiral diboron esters like this compound are niche and expensive (e.g., AldrichCPR lists it at premium prices) .

Research Findings and Case Studies

  • Asymmetric Borylation : In nickel-catalyzed Miyaura borylation, this compound achieved 84% ee for (S)-2q, outperforming B₂hex₂, which required stereoretentive conditions for comparable results .
  • Steric Limitations : Ortho-substituted anilines showed <11% yield with B₂neop₂ due to steric hindrance, whereas less bulky diboron esters like B₂pin₂ achieved >80% yields .
  • Stability in Synthesis : The L-tartrate ligand’s rigidity enhances thermal stability, enabling reactions at 60–80°C without racemization, a challenge for diethyl analogs .

Biological Activity

Bis(diisopropyl-L-tartrate glycolato)diboron (CAS Number: 230299-10-2) is a boron compound that has garnered interest in various fields, particularly in organic synthesis and catalysis. This article focuses on its biological activity, examining its mechanisms, effects, and potential applications based on diverse research findings.

This compound is characterized by its unique structure, which includes two diisopropyl-L-tartrate moieties coordinated to a diboron center. This configuration enhances its reactivity and selectivity in various chemical reactions. Key properties include:

  • Density : 1.203 g/cm³
  • Boiling Point : 485.974 °C
  • Refractive Index : 1.464
  • Flash Point : 247.708 °C .

Research indicates that this compound exhibits biological activity primarily through its role as a reducing agent and catalyst in organic synthesis reactions. Its ability to facilitate reductive coupling reactions has been documented, particularly in the synthesis of complex organic molecules such as amines and alcohols .

Reductive Coupling Reactions

In a study exploring diboron-mediated reductive coupling of imines, it was found that the compound can effectively promote the formation of various nitrogen-containing compounds. The reaction conditions were optimized to enhance yields and selectivity, demonstrating the compound's utility in asymmetric synthesis .

Case Studies

  • Synthesis of Chiral Amines : A study demonstrated the use of this compound in synthesizing chiral 1,2-diamines via aminolysis of aziridines. The process yielded high enantiomeric excess, showcasing its potential in drug development .
  • Catalytic Applications : In catalytic asymmetric synthesis, this compound has been employed to achieve high yields of desired products with significant stereochemical control. This aspect is particularly valuable in medicinal chemistry where specific configurations are required for efficacy .

Toxicological Profile

The safety data sheet for this compound highlights several important safety considerations:

  • Skin Irritation : Classified as a skin irritant (Category 2).
  • Eye Irritation : Classified as a serious eye irritant (Category 2).
  • Respiratory Sensitization : Potential respiratory tract irritation has been noted .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(diisopropyl-L-tartrate glycolato)diboron, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via esterification of diisopropyl-L-tartrate with glycolic acid, followed by boronylation. Key parameters include stoichiometric control of boron precursors (e.g., B₂O₃ or BH₃·THF), temperature (60–80°C), and inert atmosphere (argon/nitrogen). Optimization involves monitoring reaction progress via <sup>11</sup>B NMR to track boron incorporation and FT-IR for ester bond formation. Purification typically employs silica gel chromatography with non-polar solvents (hexane:ethyl acetate) to isolate the product .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Single-crystal X-ray diffraction (XRD) resolves stereochemistry, while <sup>1</sup>H/<sup>13</sup>C NMR identifies proton environments and chiral centers.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric excess (>98%). Thermogravimetric analysis (TGA) evaluates thermal stability, critical for storage protocols .

Q. What safety protocols are essential for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use inert atmosphere gloveboxes to prevent moisture absorption. Avoid contact with halogens, oxidizers, or water to preclude exothermic decomposition.
  • Storage : Seal in amber glass under argon at –20°C. Conduct regular gas chromatography (GC) checks for degradation byproducts (e.g., boric acid esters) .

Q. How is this compound applied in cross-coupling reactions, and what advantages does it offer over traditional catalysts?

  • Methodological Answer : Its chiral diisopropyl-L-tartrate backbone enhances enantioselectivity in Suzuki-Miyaura couplings. Compared to bis(pinacolato)diboron, it provides higher yields in asymmetric aryl-aryl bond formation due to steric and electronic modulation. Experimental design should include kinetic studies (e.g., variable-temperature NMR) to compare activation energies with other diboronates .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in enantioselective C–C bond formation?

  • Methodological Answer : The L-tartrate ligand induces a chiral environment during transmetalation, as shown by density functional theory (DFT) calculations. Researchers should perform kinetic isotope effect (KIE) studies and Hammett plots to probe rate-determining steps. Contrast with D-tartrate analogs (e.g., Bis(diisopropyl-D-tartrate glycolato)diboron) to isolate stereoelectronic contributions .

Q. How does the compound’s stability under varying pH and solvent systems impact its catalytic performance?

  • Methodological Answer : Stability assays in protic (e.g., ethanol/water) vs. aprotic solvents (e.g., THF) reveal hydrolysis susceptibility. Use <sup>11</sup>B NMR to monitor decomposition kinetics. For acidic conditions, buffer systems (pH 4–6) mitigate boronate ester hydrolysis, while basic media accelerate side reactions .

Q. What computational strategies are effective for modeling the compound’s interaction with transition-metal catalysts?

  • Methodological Answer : Molecular dynamics (MD) simulations paired with quantum mechanical/molecular mechanical (QM/MM) hybrid models can map ligand-metal coordination. Focus on Pd(0)/Pd(II) oxidation states to predict regioselectivity in cross-coupling. Validate with X-ray absorption near-edge structure (XANES) spectroscopy .

Q. How do structural modifications (e.g., varying glycolato ligands) influence reactivity and enantioselectivity?

  • Methodological Answer : Systematic substitution of glycolato ligands (e.g., neopentyl glycolato vs. tartrate derivatives) allows structure-activity relationship (SAR) studies. Use combinatorial libraries and high-throughput screening to assess yield and enantiomeric excess (ee). Compare with bis(neopentyl glycolato)diboron (CAS 201733-56-4) to isolate steric effects .

Q. What experimental approaches resolve contradictions in literature reports on its catalytic efficiency?

  • Methodological Answer : Reproduce conflicting studies under standardized conditions (e.g., fixed catalyst loading, solvent, temperature). Apply multivariate analysis (e.g., principal component analysis) to identify critical variables (e.g., moisture content, ligand purity). Cross-reference with databases like Reaxys to contextualize outliers .

Methodological Framework for Further Research

  • Data Contradiction Analysis : Use factorial design experiments to isolate variables (e.g., solvent polarity, base strength) and reconcile divergent results.
  • Theoretical Linkage : Ground studies in organometallic reaction mechanisms (e.g., oxidative addition/transmetalation) to align with existing frameworks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Bis(diisopropyl-L-tartrate glycolato)diboron
Reactant of Route 2
Reactant of Route 2
Bis(diisopropyl-L-tartrate glycolato)diboron

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